Famciclovir
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKWVWZWMLJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023038 | |
| Record name | Famciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility in water (25 °C): > 25% w/v initially; rapidly precipitates as sparingly soluble monohydrate (2-3% w/v), Freely soluble in acetone, methanol; sparingly soluble in ethanol, isopropanol, 1.32e+00 g/L | |
| Record name | Famciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White shiny plates from ethyl acetate-hexane | |
CAS No. |
104227-87-4 | |
| Record name | Famciclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famciclovir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00426 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | famciclovir | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Famciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FAMCICLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIC03ANI02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Famciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102-104 °C, 102 - 104 °C | |
| Record name | Famciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00426 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Famciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8121 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Famciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014570 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Antiviral Action and Molecular Pharmacology of Famciclovir
Biotransformation Pathways to Penciclovir (B1679225)
Upon oral administration, famciclovir undergoes rapid and extensive biotransformation to its active antiviral metabolite, penciclovir patsnap.comnih.govdrugbank.com. This conversion is a crucial step in the drug's activation and involves enzymatic processes researchgate.net.
Role of Esterase and Oxidase Enzymes in Prodrug Conversion
The bioconversion of this compound to penciclovir is a two-step process involving specific enzymes. The acetyl groups of this compound are initially hydrolyzed by esterases researchgate.net. Following this deacetylation, the resulting intermediate, 6-deoxypenciclovir, undergoes oxidation of the purine (B94841) ring researchgate.net. This oxidation is catalyzed by aldehyde oxidase drugbank.comresearchgate.nethres.ca.
Sites of Metabolism: Intestinal Wall, Liver, and Blood
The rapid metabolism of this compound to penciclovir occurs primarily during first-pass metabolism patsnap.comnih.gov. Key sites for this biotransformation include the intestinal wall and the liver nih.govwikipedia.orgresearchgate.net. Hydrolysis of one of the ester groups may also occur to some extent in the intestine before or during absorption researchgate.net. While the conversion largely takes place in the intestinal wall and liver, the active metabolite, penciclovir, is then found in the blood nih.govwikipedia.org.
Intracellular Phosphorylation of Penciclovir
Once penciclovir is formed, it enters both virus-infected and uninfected cells stanford.eduresearchgate.net. However, its selective antiviral activity is due to subsequent phosphorylation steps that occur efficiently only in infected cells hres.cawikipedia.orgstanford.eduresearchgate.net.
Viral Thymidine (B127349) Kinase-Mediated Monophosphorylation
The initial and rate-limiting step in the activation of penciclovir within infected cells is the phosphorylation to penciclovir monophosphate hres.cawikipedia.orgresearchgate.net. This critical step is catalyzed by viral thymidine kinase (TK), an enzyme produced specifically by herpesviruses such as HSV-1, HSV-2, and VZV patsnap.comrxlist.comhres.canih.govfda.govnih.gov. Viral thymidine kinase has a much lower substrate specificity compared to cellular kinases, allowing it to efficiently phosphorylate nucleoside analogs like penciclovir nih.govoup.com. This selective phosphorylation by viral TK ensures that significant levels of the monophosphate are primarily generated in infected cells hres.cawikipedia.orgstanford.eduresearchgate.net.
Cellular Kinase-Mediated Conversion to Triphosphate Form
Following the initial monophosphorylation by viral thymidine kinase, penciclovir monophosphate is further converted to its active triphosphate form, penciclovir triphosphate patsnap.comrxlist.comdrugbank.comhres.cawikipedia.orgnih.govfda.gov. This conversion involves subsequent phosphorylation steps mediated by cellular kinases patsnap.comrxlist.comhres.cawikipedia.orgnih.govfda.govnih.govsnmjournals.org. These host cellular enzymes add two more phosphate (B84403) groups to form penciclovir triphosphate wikipedia.orgnih.gov. The active triphosphate form accumulates to high concentrations in virus-infected cells and has a relatively long intracellular half-life, reported to be 10-20 hours in HSV-infected cells in vitro hres.cafda.govnih.govdrugbank.comnih.govmedscape.comfda.gov.
Here is a summary of the phosphorylation pathway:
| Step | Enzyme Involved | Product | Preferred Location |
| Initial Phosphorylation | Viral Thymidine Kinase | Penciclovir Monophosphate | Virus-Infected Cells |
| Subsequent Phosphorylation | Cellular Kinases | Penciclovir Triphosphate | Virus-Infected Cells |
Inhibition of Viral DNA Polymerase
Penciclovir triphosphate is the active antiviral entity that exerts its effect by interfering with viral DNA synthesis patsnap.comdrugbank.comhres.cawikipedia.orgdrugbank.compatsnap.com. It acts as a competitive inhibitor of viral DNA polymerase, the enzyme essential for replicating the viral genome patsnap.comrxlist.comdrugbank.comhres.cafda.govpatsnap.com. Penciclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain patsnap.comrxlist.comdrugbank.comhres.cafda.govpatsnap.com.
While penciclovir triphosphate can be incorporated into the viral DNA, it acts as a chain terminator, preventing further elongation of the DNA strand and effectively halting viral replication patsnap.comhres.camedscape.compatsnap.com. In vitro studies have demonstrated that penciclovir triphosphate selectively inhibits HSV-1 and HSV-2 DNA polymerases with reported Ki values nih.govasm.org. For HSV-1 DNA polymerase, the Ki value was 8.5 µM, and for HSV-2 DNA polymerase, it was 5.8 µM nih.govasm.org. In contrast, penciclovir triphosphate shows significantly lower activity against cellular DNA polymerases, with Ki values of 175 µM and 3.8 µM against cellular DNA polymerase alpha nih.govasm.org. This differential affinity contributes to the selective toxicity of penciclovir towards virus-infected cells hres.cawikipedia.org.
Data on the inhibition of viral and cellular DNA polymerases by penciclovir triphosphate:
| Enzyme | Ki Value (µM) |
| HSV-1 DNA Polymerase | 8.5 nih.govasm.org |
| HSV-2 DNA Polymerase | 5.8 nih.govasm.org |
| Cellular DNA Polymerase alpha | 175 nih.govasm.org |
The inhibition of viral DNA polymerase by penciclovir triphosphate leads to a reduction in the production of new viral particles, thereby limiting the spread of the virus patsnap.com.
Competitive Inhibition with Deoxyguanosine Triphosphate
Penciclovir triphosphate exerts its antiviral effect by inhibiting viral DNA polymerase. e-lactancia.orgdrugbank.compatsnap.comfda.govfda.gov It acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate for the viral polymerase. e-lactancia.orgdrugbank.compatsnap.comeaspublisher.comfda.govfda.govnih.govdrugbank.commims.com This competition reduces the incorporation of the natural nucleotide into the growing viral DNA chain. e-lactancia.orgpatsnap.com
In vitro studies have demonstrated the competitive inhibition of HSV-1 and HSV-2 DNA polymerases by penciclovir triphosphate with dGTP. asm.orgnih.gov
Consequences for Viral DNA Synthesis and Replication
The competitive inhibition of viral DNA polymerase by penciclovir triphosphate leads to the inhibition of viral DNA synthesis. e-lactancia.orgdrugbank.compatsnap.comfda.govfda.gov While not an obligate chain terminator like some other antiviral nucleoside analogs, penciclovir triphosphate can be incorporated into the extending viral DNA chain, preventing significant chain elongation and thus halting viral replication. e-lactancia.orgpatsnap.comasm.orgnih.govnih.goveuropa.eu This selective inhibition of viral DNA synthesis in infected cells is the basis for this compound's antiviral efficacy. e-lactancia.orgdrugbank.comfda.govfda.govdrugbank.com
Intracellular Pharmacokinetics of Penciclovir Triphosphate
A key characteristic of penciclovir triphosphate is its favorable intracellular pharmacokinetic profile, particularly its prolonged half-life within virus-infected cells. e-lactancia.orgfda.govwikipedia.orgdrugbank.comnih.govkarger.comsemanticscholar.org
Prolonged Intracellular Half-Life in Infected Cells (HSV-1, HSV-2, VZV)
Penciclovir triphosphate persists in infected cells for extended periods. e-lactancia.orgfda.govfda.govnih.govdrugbank.comnih.govkarger.comsemanticscholar.org Studies in cell cultures have shown that the intracellular half-life of penciclovir triphosphate is significantly longer in HSV-1, HSV-2, and VZV-infected cells compared to the triphosphate form of acyclovir (B1169). nih.govdrugbank.comnih.govkarger.comsemanticscholar.org
Data on the intracellular half-life of penciclovir triphosphate in infected cells include:
| Virus | Intracellular Half-Life of Penciclovir Triphosphate (hours) | Source |
| HSV-1 | 10 | fda.govfda.gov |
| HSV-2 | 20 | fda.govfda.govnih.govkarger.com |
| VZV | 7 | fda.govfda.govnih.gov |
For comparison, the intracellular half-life of acyclovir triphosphate in HSV-2 infected cells is reported to be only 1 hour. asm.orgnih.govkarger.com
Implications for Dosing Regimens
The prolonged intracellular half-life of penciclovir triphosphate in infected cells is a significant factor influencing the dosing regimens for this compound. e-lactancia.orgeaspublisher.comkarger.com This extended persistence of the active metabolite within the target cells allows for less frequent dosing compared to antiviral agents with shorter intracellular half-lives, such as acyclovir. easpublisher.comkarger.com The sustained intracellular concentrations of penciclovir triphosphate contribute to prolonged antiviral activity even after plasma concentrations of the drug have declined. e-lactancia.orgkarger.com
Pharmacokinetics and Pharmacodynamics of Famciclovir and Penciclovir
Absorption and Bioavailability of Famciclovir
Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. mims.commedsafe.govt.nz It undergoes extensive first-pass metabolism in the intestinal wall and liver, being rapidly converted to penciclovir (B1679225) via deacetylation and oxidation. drugs.comresearchgate.netwikidoc.orgmims.comavma.org The absolute bioavailability of penciclovir after oral administration of this compound is approximately 77%. drugs.comglowm.commims.commedsafe.govt.nze-lactancia.orgnih.govfda.gov.phfda.govasm.org Peak plasma concentrations of penciclovir are typically attained within 0.5 to 0.9 hours after oral this compound administration in healthy individuals. drugs.commedsafe.govt.nzfda.gov Studies have shown that penciclovir concentrations increase proportionally with this compound doses ranging from 125 mg to 1000 mg. wikidoc.orgfda.gov.phfda.gov
Factors Influencing Absorption and Variability
Variability in this compound absorption and conversion to penciclovir has been noted in specific populations, such as young infants, where absorption may be incomplete and delayed. asm.org In cats, studies suggest that this compound absorption and/or metabolism to penciclovir may be reduced compared to humans, rats, and dogs, potentially exhibiting non-linear pharmacokinetics. avma.orgavma.org
Distribution of Penciclovir in Tissues
Penciclovir is distributed into tissues following its formation from this compound. researchgate.netnih.gov Studies involving intravenous administration of penciclovir have indicated a volume of distribution of approximately 1.08 to 1.5 L/kg in healthy male subjects, suggesting distribution beyond the plasma volume and into tissues. researchgate.netwikidoc.orgoup.comnih.govhres.ca Penciclovir exhibits low plasma protein binding, typically less than 20% over the therapeutic concentration range. wikidoc.orgglowm.commims.commedsafe.govt.nzoup.comhres.cawikipedia.org
Research has demonstrated that penciclovir is distributed into the dermis in healthy volunteers following oral this compound administration, reaching concentrations that can inhibit herpes virus replication. medicaljournals.se Concentrations of penciclovir in dermal interstitial fluid, measured by microdialysis, and in suction blister fluid have shown similar profiles, lagging somewhat behind plasma concentrations. medicaljournals.se The half-life of penciclovir in the dermis has been observed to be slightly longer than in plasma, potentially indicating a depot effect in the skin. medicaljournals.se
Penciclovir also penetrates into the aqueous humour of the eye. oup.comarvojournals.orgunil.ch Population pharmacokinetic modeling has shown that penciclovir concentrations in the aqueous humour are lower than in plasma, with predicted ratios of aqueous to plasma concentrations ranging from 14% to 39% at different time points after a single oral dose of this compound. arvojournals.org The penetration ratio (AUC in aqueous humour / AUC in plasma) has been estimated to be around 0.28. oup.comunil.ch
Elimination and Renal Clearance of Penciclovir
Penciclovir is predominantly eliminated unchanged by the kidney. researchgate.netwikidoc.orghres.caglowm.comnih.govfda.gov.phnih.gov Renal clearance is a major route of excretion, contributing significantly to the total plasma clearance of penciclovir. wikidoc.orgfda.gov Renal elimination involves both glomerular filtration and active tubular secretion, as evidenced by renal clearance values exceeding the normal glomerular filtration rate. researchgate.netwikidoc.orghres.canih.govnih.gov
Following oral administration of radiolabeled this compound, approximately 73% of the administered radioactivity has been recovered in urine as penciclovir and its metabolites over 72 hours. wikidoc.org Approximately 60% of the dose is collected in urine within the first 6 hours. wikidoc.orgfda.gov The terminal phase elimination half-life of penciclovir in healthy subjects with normal renal function is typically between 1.6 and 3 hours. drugs.comresearchgate.netwikidoc.orgmims.commedsafe.govt.nzfda.govresearchgate.netnih.govnih.gov
Impact of Renal Function on Penciclovir Pharmacokinetics
Renal function significantly impacts the pharmacokinetics of penciclovir. Reduced renal function leads to a decrease in the apparent plasma clearance, renal clearance, and plasma elimination rate constant of penciclovir. wikidoc.orghres.caglowm.come-lactancia.orgfda.gov.ph Consequently, the elimination half-life of penciclovir is prolonged in patients with renal impairment. drugs.comresearchgate.nethres.cafda.gov.phresearchgate.netnih.gov
Studies have shown a linear relationship between penciclovir clearance and creatinine (B1669602) clearance. researchgate.nete-lactancia.org For instance, the half-life of penciclovir can increase to 6.2 hours in patients with creatinine clearance between 20 and 39 mL/minute and to 13.4 hours in those with creatinine clearance below 20 mL/minute. fda.gov.ph This necessitates dosage adjustments in patients with impaired renal function to avoid drug accumulation. wikidoc.orghres.caglowm.commedsafe.govt.nze-lactancia.orgfda.gov.ph Hemodialysis has been shown to be effective in removing penciclovir from plasma. fda.gov.phresearchgate.net
Influence of Food on Penciclovir Pharmacokinetics
As mentioned in Section 3.1.1, the presence of food in the gastrointestinal tract can influence the rate, but generally not the extent, of penciclovir absorption from oral this compound. researchgate.netwikidoc.orgmims.commedsafe.govt.nze-lactancia.orgresearchgate.net While food may delay the time to peak concentration and slightly reduce the peak concentration of penciclovir, the total systemic availability (AUC) remains largely unaffected. researchgate.netwikidoc.orgmims.commedsafe.govt.nze-lactancia.org This suggests that this compound can be taken without regard to meals. wikidoc.orgmedsafe.govt.nze-lactancia.org
Population Pharmacokinetics
Population pharmacokinetic analyses have been conducted to characterize the variability in penciclovir pharmacokinetics in different patient populations, including adults and children. arvojournals.orgunil.chnih.govnih.govasm.org These models aim to identify demographic, physiological, and pathological factors that contribute to inter-individual variability in drug exposure.
Studies have shown that a two-compartment model with first-order absorption adequately describes the pharmacokinetics of penciclovir. arvojournals.orgunil.chnih.govnih.gov Covariates such as creatinine clearance, body weight, and age have been found to significantly influence penciclovir pharmacokinetics. oup.comunil.chnih.govnih.gov For example, reduced renal function, which can be associated with older age, leads to decreased clearance and increased exposure to penciclovir. drugs.comhres.camedsafe.govt.nze-lactancia.orgfda.gov.phfda.govresearchgate.net
Population pharmacokinetic modeling has been used to guide dosage recommendations in specific groups, such as pediatric patients, to achieve similar penciclovir exposure as observed in adults. nih.govnih.govasm.org These analyses help in understanding how factors like age and body weight influence drug disposition and in optimizing dosing strategies. nih.govnih.govasm.org
Table: Summary of Key Pharmacokinetic Parameters for Penciclovir in Healthy Adults (following oral this compound)
| Parameter | Mean Value (approximate) | Unit | Source Indices |
| Absolute Bioavailability | 77% | - | drugs.comglowm.commims.commedsafe.govt.nze-lactancia.orgnih.govfda.gov.phfda.govasm.org |
| Time to Peak Concentration (Tmax) | 0.5 - 0.9 | hours | drugs.commedsafe.govt.nzfda.gov |
| Plasma Protein Binding | < 20% | - | wikidoc.orgglowm.commims.commedsafe.govt.nzoup.comhres.cawikipedia.org |
| Terminal Elimination Half-life | 1.6 - 3 | hours | drugs.comresearchgate.netwikidoc.orgmims.commedsafe.govt.nzfda.govresearchgate.netnih.govnih.gov |
| Renal Clearance | 25 - 30 | L/h | wikidoc.orgfda.govnih.govnih.gov |
| Volume of Distribution | 1.08 - 1.5 | L/kg | researchgate.netwikidoc.orgoup.comnih.govhres.ca |
Note: Values are approximate and may vary depending on the specific study and methodology.
Table: Impact of Renal Function on Penciclovir Half-life
| Creatinine Clearance (mL/min) | Approximate Half-life (hours) | Source Indices |
| > 80 (Normal) | 1.6 - 3 | drugs.comresearchgate.netwikidoc.orgmims.commedsafe.govt.nzfda.govresearchgate.netnih.govnih.gov |
| 40 - 59 | 3.4 | fda.gov.ph |
| 20 - 39 | 6.2 | drugs.comfda.gov.ph |
| < 20 | 13.4 - >18 | drugs.comfda.gov.phresearchgate.netnih.gov |
Pediatric Pharmacokinetics
Studies have evaluated the pharmacokinetics of this compound in pediatric populations. In infants aged 1 to 12 months, single-dose pharmacokinetic studies using an oral pediatric formulation of this compound were conducted. nih.govresearchgate.net Individualized single doses based on body weight were administered. nih.govresearchgate.net In infants younger than 6 months, mean Cmax and AUC0-6 values of penciclovir were approximately 3 to 4 times lower than those observed in the 6 to 12-month age group. nih.govresearchgate.netresearchgate.net Specifically, mean AUC0-6 was 2.2 μg·h/ml in infants aged 1 to <3 months, 3.2 μg·h/ml in infants aged 3 to <6 months, and 8.8 μg·h/ml in infants aged 6 to 12 months. nih.govresearchgate.netresearchgate.net These data suggested that the initial dose administered to infants younger than 6 months might have been suboptimal in achieving comparable exposure to older children or adults. researchgate.netresearchgate.net
Further population pharmacokinetic analysis incorporating data from infants and children aged 1 to 12 years was conducted to develop a dosing regimen targeting similar penciclovir AUC to that seen in adults receiving a 500 mg dose of this compound. nih.govresearchgate.netnih.gov A weight-adjusted dose of 12.5 mg/kg was initially targeted in children aged 1 to 12 years, based on a priori modeling and simulation to achieve similar systemic exposure to adults given a 500 mg dose. asm.orgnih.gov With this dose, the mean exposure metrics (Cmax, AUC0-Tlast, and AUC0-∞) of penciclovir in children aged 6 to 12 years were similar to those in adults administered 500 mg, while those in children aged 1 to <6 years were slightly below. nih.gov
Based on pharmacokinetic results, a revised weight-based dosing schedule was designed for children aged 1 to 12 years to provide systemic exposures similar to those in a 70-kg adult treated with 500 mg. nih.gov A population pharmacokinetic model for penciclovir in adults and children has been developed, and a prospective study design including dose adjustment, cohort size, and blood sampling design has been recommended. nih.govnih.gov
Here is a data table summarizing mean AUC0-6 values in different infant age groups from a single-dose study:
| Infant Age Group | Mean AUC0-6 (μg·h/ml) |
| 1 to <3 months | 2.2 |
| 3 to <6 months | 3.2 |
| 6 to 12 months | 8.8 |
Geriatric Pharmacokinetics
Based on cross-study comparisons, the pharmacokinetics of penciclovir differ in elderly subjects compared to younger subjects. wikidoc.orgfda.govhres.camedsafe.govt.nz In elderly volunteers aged 65 to 79 years, mean penciclovir AUC was approximately 40% higher, and penciclovir renal clearance was about 20-22% lower after oral administration of this compound compared to younger volunteers. wikidoc.orgfda.govhres.camedsafe.govt.nz These differences may be partially attributed to age-related decreases in renal function. wikidoc.orgfda.govhres.camedsafe.govt.nz Despite slower elimination secondary to lower renal clearance, elderly individuals generally tolerate this compound well. nih.gov
A study investigating the pharmacokinetics of intravenous penciclovir in healthy elderly (65-81 years) and young (19-36 years) male subjects found that plasma clearance of penciclovir was reduced by an average of 42% in the elderly. hres.ca Consequently, exposure to penciclovir, as measured by Cmax and AUC(0-inf), was higher in the elderly group. hres.ca
Here is a data table comparing penciclovir pharmacokinetics in elderly and younger adults:
| Population | Mean Penciclovir AUC (relative to younger adults) | Mean Penciclovir Renal Clearance (relative to younger adults) |
| Elderly (65-79) | ~40% higher | ~20-22% lower |
Pharmacokinetics in Specific Patient Populations (e.g., Hepatic Impairment)
The pharmacokinetics of this compound and its metabolite penciclovir have been evaluated in patients with hepatic impairment. Mild or moderate hepatic impairment does not appear to affect the extent of availability (AUC) of penciclovir following a single dose of 500 mg this compound. hres.cadrugs.comwikidoc.orgfda.govhres.camedsafe.govt.nzmedsafe.govt.nznih.govhres.ca However, there was a decrease in the rate of availability of penciclovir in subjects with hepatic impairment. hres.canih.govhres.ca Mean maximum plasma concentrations of penciclovir were decreased by 43%, and the time to maximum plasma concentrations was increased by 0.75 hours in patients with hepatic insufficiency compared to healthy volunteers. hres.cafda.govhres.canih.govhres.ca
The effect of severe uncompensated hepatic impairment on the pharmacokinetics of penciclovir has not been evaluated. hres.cadrugs.comwikidoc.orgfda.govhres.camedsafe.govt.nzmedsafe.govt.nzhres.canovartis.com Conversion of this compound to the active metabolite penciclovir may be impaired in patients with severe hepatic impairment, potentially resulting in lower penciclovir plasma concentrations. hres.camedsafe.govt.nzmedsafe.govt.nzhres.canovartis.com
In patients with renal impairment, the apparent plasma clearance, renal clearance, and plasma-elimination rate constant of penciclovir decrease linearly with reductions in renal function after both single and repeated dosing. hres.cafda.govhres.canovartis.com Mean estimates of systemic exposure and plasma half-life for penciclovir increase, and urinary recovery decreases with the severity of renal impairment. hres.ca For instance, the half-life of penciclovir is approximately 6.2 hours if creatinine clearance is 20-39 mL/minute and 13.4 hours if creatinine clearance is less than 20 mL/minute. drugs.com Haemodialysis appears to be effective in clearing penciclovir from plasma. nih.gov
The pharmacokinetics of penciclovir have been reported to be comparable in HIV-infected patients and healthy subjects following oral administration of a single 500 mg dose of this compound. drugs.comwikidoc.orghres.cahres.canovartis.com
Here is a data table summarizing the effect of hepatic impairment on penciclovir pharmacokinetics after a single 500 mg dose of this compound:
| Hepatic Impairment Severity | Effect on Penciclovir AUC | Effect on Penciclovir Cmax | Increase in Tmax (hours) |
| Mild or Moderate | No significant effect | Decreased by 43% | Increased by 0.75 |
| Severe Uncompensated | Not evaluated | Not evaluated | Not evaluated |
Here is a data table illustrating the relationship between renal function and penciclovir half-life:
| Creatinine Clearance (mL/minute) | Penciclovir Half-life (hours) |
| >80 (Normal) | 2.0 - 2.5 nih.gov |
| 20-39 | 6.2 drugs.com |
| <20 | 13.4 drugs.com |
Antiviral Efficacy Studies and Clinical Outcomes
Herpes Zoster (Shingles)
Famciclovir has demonstrated significant efficacy in the management of herpes zoster, commonly known as shingles. Its clinical benefits include accelerating the healing of the characteristic rash and reducing the duration of postherpetic neuralgia (PHN), a persistent and often debilitating nerve pain that can follow a shingles episode.
Clinical studies have shown that this compound effectively shortens the healing time of the skin lesions associated with shingles. When compared to a placebo, this compound treatment leads to a faster resolution of vesicles (blisters), ulcers, and crusts. acpjournals.org For instance, in one study, the median time to the resolution of vesicles was reduced from 6 days in the placebo group to 5 days in patients receiving this compound. acpjournals.org Similarly, the median time for the resolution of ulcers was shortened from 9 days to 7 days with this compound treatment. acpjournals.org
In comparative trials, this compound has shown efficacy comparable to that of acyclovir (B1169) in terms of lesion healing. One study found that the median time to full crusting of lesions was 10 days for both this compound and acyclovir groups. ijced.org Another comparative study reported the mean number of days to full crusting was 9.1 days for the this compound group and 10 days for the acyclovir group. nih.gov The time to complete healing of lesions has also been observed to be similar or slightly faster with this compound. For example, one trial noted a median time to complete healing of 21 days with this compound compared to 28 days with acyclovir. ijced.org
Table 1: Time to Healing of Cutaneous Lesions in Herpes Zoster Patients
| Endpoint | This compound | Acyclovir | Placebo | Source(s) |
|---|---|---|---|---|
| Median Time to Full Crusting | 10 days | 10 days | 7 days | acpjournals.orgijced.org |
| Mean Time to Full Crusting | 9.1 days | 10 days | Not Reported | nih.gov |
| Median Time to Complete Healing | 21 days | 28 days | Not Reported | ijced.org |
| Median Time to Resolution of Vesicles | 5 days | Not Reported | 6 days | acpjournals.org |
| Median Time to Resolution of Ulcers | 7 days | Not Reported | 9 days | acpjournals.org |
A significant clinical benefit of this compound in the treatment of herpes zoster is the reduction in the duration of postherpetic neuralgia. cancernetwork.com In a placebo-controlled study, this compound was shown to reduce the median duration of PHN by approximately two months. cancernetwork.comnih.gov Specifically, the median duration of PHN was reduced from 119 days in the placebo group to 63 days for patients receiving 500 mg of this compound and 61 days for those receiving 750 mg. acpjournals.org For patients aged 50 and older, the median time to cessation of PHN was significantly reduced from 163 days in the placebo group to 63 days in the this compound groups. oup.com
Analyses have consistently demonstrated that treatment with this compound significantly reduces both the duration and prevalence of PHN. oup.com The beneficial effect of this compound on reducing the duration of PHN is a key factor in its use for managing acute herpes zoster. oup.com
Table 2: Effect of this compound on the Duration of Postherpetic Neuralgia (PHN)
| Patient Group | Median Duration of PHN (Placebo) | Median Duration of PHN (this compound) | Source(s) |
|---|---|---|---|
| All Ages | 119 days | 61-63 days | acpjournals.org |
| Ages ≥50 years | 163 days | 63 days | oup.com |
This compound's efficacy has been compared to other antiviral agents used for herpes zoster.
Acyclovir: Multiple studies have concluded that this compound is as effective as acyclovir in the healing of cutaneous lesions. nih.govnih.govresearchgate.net One study found the mean time to full crusting of lesions was similar between this compound (14.840 days) and acyclovir (15.033 days). nih.gov Some research suggests that this compound may offer an accelerated rate of lesion resolution and a reduced duration of PHN compared to acyclovir. nih.gov
Valacyclovir (B1662844): Comparative studies between this compound and valacyclovir have yielded mixed results. One study concluded that oral valacyclovir offers a significant benefit over this compound by providing a greater resolution of pain. nih.govnih.gov This study found a statistically significant reduction in pain scores with valacyclovir at day 29 compared to this compound. nih.govnih.gov However, another retrospective analysis found no significant difference in pain relief between this compound, valacyclovir, and brivudine (B1684500) in patients with mild to moderate herpes zoster. nih.gov
Brivudine: In a large, double-blind, randomized multinational study, brivudine and this compound demonstrated equivalent efficacy in preventing PHN and resolving the signs and symptoms of acute herpes zoster. nih.govresearchgate.net The prevalence of PHN at 3 months was 11.3% with brivudine and 9.6% with this compound, showing the equivalence of the two drugs. nih.gov The median duration of PHN was 46.5 days with brivudine and 58 days with this compound, a difference that was not statistically significant. nih.govresearchgate.net In severe cases of herpes zoster, one study observed a significant reduction in pain intensity on day 3 in the brivudine group, compared to day 7 in the this compound group. nih.gov
Herpes Simplex Virus Infections (HSV-1 and HSV-2)
This compound is also effective in managing infections caused by herpes simplex virus types 1 and 2, which are responsible for oral and genital herpes, respectively.
For individuals with recurrent genital herpes, this compound has been shown to be an effective treatment, particularly in reducing the duration of viral shedding.
Clinical trials have demonstrated that this compound significantly reduces the duration of viral shedding in patients with recurrent genital herpes. nih.gov In a randomized, double-blind, controlled trial, the median time to cessation of viral shedding from all genital lesions was approximately halved in patients receiving this compound (1.4 to 1.7 days) compared to those receiving a placebo (3.4 days). oup.com Similarly, the median time to cessation of viral shedding from original lesions was twice as long in the placebo group (3.0 days) compared to the this compound groups (1.4 to 1.5 days). oup.com
Suppressive therapy with this compound has also been shown to significantly reduce both asymptomatic and symptomatic viral shedding. oup.com One study found that the percentage of days with asymptomatic viral shedding was significantly lower in patients receiving this compound (0.35% to 0.52% of days) compared to placebo (3.1% of days). oup.com
Table 3: Effect of this compound on Viral Shedding in Recurrent Genital Herpes
| Parameter | This compound | Placebo | Source(s) |
|---|---|---|---|
| Median Time to Cessation of Viral Shedding (All Lesions) | 1.4 - 1.7 days | 3.4 days | oup.com |
| Median Time to Cessation of Viral Shedding (Original Lesions) | 1.4 - 1.5 days | 3.0 days | oup.com |
| Percentage of Days with Asymptomatic Viral Shedding | 0.35% - 0.52% | 3.1% | oup.com |
Recurrent Genital Herpes
Accelerated Lesion Healing and Symptom Resolution
Clinical studies have consistently shown that this compound effectively accelerates the healing of cutaneous lesions in patients with herpes zoster (shingles). nih.govnih.gov When administered during the acute phase of a shingles outbreak, this compound shortens the time to full crusting and complete healing of lesions. nih.govnih.gov A notable placebo-controlled, double-blind trial involving 419 immunocompetent adults with uncomplicated herpes zoster demonstrated that this compound significantly reduced the duration of viral shedding and hastened lesion healing. nih.gov
Beyond lesion healing, a significant benefit of this compound treatment is the faster resolution of associated pain. jwatch.org In a large multicenter trial, patients receiving this compound experienced a quicker resolution of postherpetic neuralgia (PHN), a debilitating complication of shingles, compared to those on placebo. The median duration of PHN was reduced by approximately two months in the this compound groups. nih.govcancernetwork.com This effect is particularly important for elderly patients, who are at a higher risk of developing this long-term pain syndrome. nih.gov
Table 1: Impact of this compound on Herpes Zoster Lesion Healing and Symptom Resolution
| Endpoint | This compound | Placebo | Key Finding | Source |
|---|---|---|---|---|
| Time to Full Crusting | Significantly shorter | Longer | This compound accelerates the healing of skin lesions. | nih.gov |
| Duration of Viral Shedding | Reduced | Longer | This compound shortens the period of infectivity. | nih.gov |
| Median Duration of PHN | ~60 days | 119 days | This compound reduced the median duration of postherpetic neuralgia by about two months. | nih.govjwatch.org |
| Resolution of Acute Pain | Faster | Slower | This compound leads to a quicker resolution of acute pain, especially in patients with a severe rash. | jwatch.org |
Suppressive Therapy for Recurrence Prevention
For individuals with frequent recurrent genital herpes, suppressive therapy with this compound has proven effective in reducing the frequency of episodes. nih.govnews-medical.netfda.gov Daily administration of this compound helps to control the virus and prevent outbreaks. news-medical.net A multicenter, double-blind, placebo-controlled trial in women with frequent recurrences of genital herpes found that oral this compound significantly prolonged the time to the first clinical recurrence compared to placebo. nih.gov The study concluded that twice-daily this compound is an effective and well-tolerated treatment for the suppression of genital herpes. nih.gov The efficacy and safety of this compound for suppression have been established for up to one year of treatment. fda.govmayoclinic.orgnovartis.com
Table 2: Efficacy of this compound Suppressive Therapy in Recurrent Genital Herpes
| Study Design | Key Outcome Measure | This compound Result | Placebo Result | Source |
|---|---|---|---|---|
| Multicenter, double-blind, placebo-controlled trial in women | Median time to first recurrence | >120 days (for 250 mg twice daily) | 82 days | nih.gov |
| General Suppressive Therapy | Prevention of outbreaks | Effective in reducing genital herpes episodes | N/A | nih.govnews-medical.net |
Efficacy in Immunocompromised Patients (e.g., HIV-infected)
Herpes simplex virus (HSV) infections are common and can be more severe in immunocompromised individuals, such as those with HIV. nih.govreliasmedia.com this compound has been shown to be a safe and effective treatment for recurrent herpes infections in this patient population. mayoclinic.orgmedlineplus.govskintherapyletter.com
In a double-blind, multicenter study of 293 HIV-positive patients with recurrent orolabial or genital herpes, this compound was found to be as effective as high-dose acyclovir in healing lesions and preventing the formation of new ones. reliasmedia.comnih.gov The median time to complete healing was 7 days for both treatment groups. nih.gov
Furthermore, this compound is effective as a suppressive therapy in HIV-infected individuals. A double-blind, placebo-controlled, crossover trial demonstrated that this compound significantly reduces both symptomatic and asymptomatic shedding of HSV. nih.govacpjournals.org During the study, HSV was isolated on 11% of days for patients on placebo, compared to only 1% of days for those receiving this compound. nih.govacpjournals.org This reduction in viral shedding is crucial for preventing transmission. The percentage of days with HSV-2 shedding was reduced from 9.7% with placebo to 1.3% with this compound. nih.govacpjournals.org
Table 3: this compound Efficacy in HIV-Infected Patients with HSV
| Study Type | Comparison | Primary Outcome | Result | Source |
|---|---|---|---|---|
| Episodic Treatment | This compound vs. Acyclovir | Time to complete healing of lesions | Equivalent (Median 7 days for both) | nih.gov |
| Suppressive Therapy | This compound vs. Placebo | Percentage of days with HSV shedding | 1% (this compound) vs. 11% (Placebo) | nih.govacpjournals.org |
| Suppressive Therapy | This compound vs. Placebo | Reduction in days with anogenital symptoms | 65% reduction with this compound | acpjournals.org |
Emerging and Investigational Applications
Beyond its established indications, this compound has been investigated for other viral infections, showing promise in certain areas.
Chronic Hepatitis B Virus (HBV) Infection and HBV Reinfections
This compound has been explored as a treatment for chronic hepatitis B virus (HBV) infection and for preventing HBV reinfection after liver transplantation. nih.govnatap.org It acts as a prodrug that, when converted to its active form penciclovir (B1679225), may inhibit viral DNA synthesis. medscape.com
Early studies showed that this compound could induce a rapid, dose-dependent suppression of HBV replication. nih.gov A dose-finding study in patients with chronic hepatitis B indicated that this compound led to a reduction in HBV DNA levels and alanine (B10760859) aminotransferase (ALT), with some patients achieving anti-HBe seroconversion. nih.gov In the context of liver transplantation, this compound has been used to treat recurrent HBV infection. nih.gov Some studies reported an initial decrease in HBV-DNA levels in a majority of patients. nih.govnih.gov
However, the efficacy of this compound for HBV has been shown to be limited, particularly when used as a monotherapy and in the long term. nih.gov Viral breakthrough was often observed after prolonged treatment. nih.govnih.gov Comparative studies have indicated that other antiviral agents, such as lamivudine (B182088), have superior antiviral capacity against HBV. nih.govnih.gov In one study, significantly more patients treated with lamivudine had undetectable HBV DNA levels after 12 weeks compared to those treated with this compound. nih.gov Therefore, while this compound showed initial promise, its role in the management of chronic HBV is not well-established, especially with the availability of more potent therapies. nih.govhepb.org
Ocular Herpes Zoster Infections (e.g., Eye Drop Formulations)
Herpes zoster ophthalmicus, a manifestation of VZV in the eye, presents significant clinical challenges. nih.gov While oral antivirals like this compound are used, there is an interest in developing direct ocular treatments. nih.govresearchgate.net Recent research has focused on formulating this compound into eye drops for controlled drug release and targeted delivery to the cornea and sclera. nih.govresearchgate.net
A 2025 study detailed the development of new this compound eye drop formulations. nih.gov A formulation using polyvinyl alcohol as a polymer exhibited superior properties, including transparency and appropriate viscosity. nih.govresearchgate.net Importantly, the formulation was found to be non-irritating in laboratory tests. nih.govresearchgate.net Ex-vivo diffusion studies using rabbit eyes showed that the drug could diffuse through both the cornea and sclera, with higher accumulation in the sclera. nih.govresearchgate.net These findings suggest that this compound eye drops could be a viable and effective future treatment for ocular herpes zoster infections, offering a targeted approach with potentially fewer systemic side effects than oral administration. nih.govresearchgate.net In clinical practice, this compound has demonstrated efficacy similar to acyclovir for treating ophthalmic zoster, with comparable rates of ocular manifestations and visual acuity outcomes. nih.gov
Veterinary Applications (e.g., Feline Herpesvirus)
This compound, a prodrug of the antiviral agent penciclovir, is utilized in veterinary medicine for the management of Feline Herpesvirus type-1 (FHV-1) infections. wedgewood.comvcahospitals.com FHV-1 is a widespread pathogen in cats, leading to feline viral rhinotracheitis, an acute upper respiratory infection, as well as ocular diseases. wedgewood.comdvm360.com this compound functions by converting to its active form, penciclovir, which inhibits the replication of viral DNA. vin.comresearchgate.net Its efficacy has been evaluated in both experimental settings and clinical trials involving cats with naturally occurring disease. dvm360.comnih.gov
Detailed Research Findings
Studies in Experimentally Infected Cats
Controlled studies involving cats experimentally infected with FHV-1 have demonstrated the therapeutic potential of this compound. In one key study, specific-pathogen-free cats were inoculated with FHV-1 and treated with either this compound or a placebo. avma.org The this compound-treated group exhibited significantly lower clinical disease scores between days 4 and 18 post-inoculation compared to the control group. avma.org
Further positive outcomes in the this compound group included weight gain throughout the study, in contrast to the initial weight loss observed in the placebo group. dvm360.comavma.org Researchers also noted a significant reduction in key markers of infection, such as virus shedding, ocular inflammation, and the amount of detectable FHV-1 DNA. dvm360.comavma.org Histologic evaluation confirmed that this compound treatment led to lower conjunctivitis scores. avma.org However, the treatment did not appear to affect the incidence of corneal ulceration. dvm360.com
Table 1: Outcomes of this compound in Experimental FHV-1 Infection Studies
| Study Parameter | This compound Group (n=10) | Placebo (Lactose) Group (n=6) | Reference |
|---|---|---|---|
| Clinical Disease Score | Significantly lower scores on days 4-18 | Higher scores compared to treatment group | avma.org |
| Weight Change | Increased throughout the study | Decreased during the first 7 days | avma.org |
| Virus Shedding (FHV-1 DNA) | Significantly decreased | Higher levels of shedding | dvm360.comavma.org |
| Ocular Inflammation | Significantly decreased | Persisted at higher levels | dvm360.com |
| Corneal Ulceration | Incidence unaffected by treatment | Incidence unaffected by treatment | dvm360.com |
Clinical Trials in Cats with Naturally Occurring Disease
The efficacy of this compound has also been assessed in cats suffering from spontaneous FHV-1 related upper respiratory tract disease (URTD), often in shelter environments. A large clinical trial conducted by the UC Davis School of Veterinary Medicine involving 373 kittens investigated the addition of this compound to a standard doxycycline (B596269) regimen. ucdavis.edu The findings were notable: kittens with mild disease that received this compound recovered 4 to 5 days faster than those receiving doxycycline alone. ucdavis.edu Furthermore, the development of corneal disease was significantly lower in the this compound group. ucdavis.edu
Another prospective, randomized, placebo-controlled trial was conducted in a shelter setting with cats showing clinical signs of URTD. nih.govresearchgate.net In this study, while cats in both the this compound and placebo groups showed improvement over time, the this compound-treated group had a significantly lower risk of their clinical signs worsening with each day of treatment. nih.govresearchgate.net FHV-1 was identified via RT-PCR in 11 of the 21 cats tested. nih.gov
Conversely, a different study assessing cats with spontaneous acute URTD found no significant benefit to adding this compound to doxycycline. everycat.org This trial did not find a significant difference in the duration of treatment or in owner-reported disease severity scores between the combination therapy group and the doxycycline-only group. everycat.org In a separate study evaluating a multi-drug protocol, 28 cats with confirmed FHV-1 were treated with a combination of systemic this compound, l-lysine, amoxicillin (B794) with clavulanic acid, and topical acyclovir. vin.com This trial reported a full recovery in 80% of the cats based on clinical healing scores. vin.com
Table 2: Findings from Clinical Trials of this compound for Naturally Occurring Feline Herpesvirus
| Study Focus | Number of Cats | Key Findings | Reference |
|---|---|---|---|
| This compound added to Doxycycline in kittens with URTD | 373 | Kittens with mild disease recovered 4-5 days earlier; significantly fewer developed corneal disease. | ucdavis.edu |
| This compound vs. Placebo in shelter cats with URTD | 22 | This compound group had a significantly lower risk of worsening clinical signs. | nih.govresearchgate.net |
| This compound added to Doxycycline in cats with acute URTD | 27 (analyzed) | No significant difference in treatment duration or disease severity scores compared to doxycycline alone. | everycat.org |
| Combination Protocol (incl. This compound) for FHV-1 | 28 | Full recovery observed in 80% of cats based on clinical scores. | vin.com |
Drug Resistance Mechanisms and Surveillance
Development of Resistance to Penciclovir (B1679225)
Resistance to penciclovir can develop through alterations in the viral TK or DNA polymerase. Studies involving the selection of HSV isolates for resistance to penciclovir in cell culture have shown that resistant variants can emerge. The mechanisms of resistance to penciclovir are considered analogous to those of acyclovir (B1169) due to their similar activation pathways and modes of action. While intermittent topical use of penciclovir does not appear to be associated with the emergence of resistance, penciclovir-resistant clinical isolates have been reported rarely.
Cross-Resistance Patterns with other Nucleoside Analogs (e.g., Acyclovir)
Cross-resistance between penciclovir and other nucleoside analogs, particularly acyclovir, is frequently observed. Since both acyclovir and penciclovir rely on viral TK for initial phosphorylation, TK-deficient mutants are invariably cross-resistant to both compounds. Most acyclovir-resistant HSV isolates, which are commonly deficient in viral thymidine (B127349) kinase, are also resistant to penciclovir. Similarly, strains resistant to acyclovir are almost always cross-resistant to other TK-dependent drugs such as famciclovir and penciclovir. However, some acyclovir-resistant TK-altered or DNA polymerase-altered strains have shown susceptibility to penciclovir in vitro. Despite their improved pharmacokinetic properties, valacyclovir (B1662844) and this compound are not recommended for treating acyclovir-resistant HSV infections due to this cross-resistance, as they also depend on HSV thymidine kinase for activation.
Role of Viral Thymidine Kinase and DNA Polymerase Mutations in Resistance
Mutations in the viral TK gene (UL23) and, less commonly, the viral DNA polymerase gene (UL30) are the primary mechanisms conferring resistance to penciclovir and acyclovir. Approximately 95% of acyclovir-resistant HSV isolates have mutations in the TK gene. These TK mutations can result in a complete loss of TK activity (TK-negative), reduced TK activity (TK-partial), or an altered substrate specificity where the enzyme phosphorylates thymidine but not the antiviral drug (TK-altered). TK-negative mutants are the most common type and are invariably cross-resistant to other TK-dependent antivirals like penciclovir.
While TK mutations are the most frequent cause of resistance, mutations in the viral DNA polymerase can also confer resistance, although they are less commonly reported clinically. These mutations can affect the enzyme's ability to bind the nucleoside triphosphate or incorporate it into the viral DNA chain. DNA polymerase mutations can lead to resistance to penciclovir, and specific mutations have been mapped to regions within the DNA polymerase gene. Some mutations in the DNA polymerase gene can also result in cross-resistance to other DNA polymerase inhibitors like foscarnet. Studies comparing mutation patterns in viruses selected for resistance to acyclovir or penciclovir in cell culture have shown differences, with frameshift mutations being more common in penciclovir-selected TK mutants compared to acyclovir-selected TK mutants.
Prevalence of Resistant Viral Strains in Different Patient Populations
The prevalence of penciclovir-resistant HSV and VZV strains varies between different patient populations. Resistance is significantly more common in immunocompromised patients compared to immunocompetent individuals.
In immunocompetent patients, the prevalence of acyclovir-resistant HSV is generally low, typically less than 1%. Surveys specifically for penciclovir resistance in immunocompetent patients have also reported low prevalences, around 0.19% to 0.22%. In these individuals, drug resistance is usually not associated with adverse clinical outcomes due to an intact immune response.
In contrast, the prevalence of resistant HSV is higher in severely immunocompromised patients, ranging from 4% to 7% in some studies. Higher rates have been reported in specific immunocompromised groups, such as hematopoietic stem cell transplant recipients, where prevalence can reach 14% to 30%. Among HIV-infected patients, the prevalence of acyclovir-resistant HSV has been reported around 4.2%. A survey of worldwide clinical trials for penciclovir and this compound reported a prevalence of 2.1% of resistant HSV isolates among immunocompromised patients.
Despite the increased use of antivirals, there has been no evidence of a progressive increase in the prevalence of resistant HSV in either immunocompromised or immunocompetent populations over the past two decades.
Table: Prevalence of Resistant HSV in Different Patient Populations
| Patient Population | Prevalence of Acyclovir-Resistant HSV | Prevalence of Penciclovir-Resistant HSV | Source(s) |
| Immunocompetent | <1% (0.1-0.7%) | 0.19% - 0.22% | |
| Immunocompromised | 4-7% | 2.1% | |
| HSCT Recipients | 14-30% | Not specifically reported for PCV in this table | |
| HIV-infected Patients | 4.2% | Not specifically reported for PCV in this table |
Note: Prevalence data can vary depending on the study design, patient population characteristics, and detection methodologies used.
Methodologies for Detection of Drug-Resistant Variants
Several methodologies are employed to detect drug-resistant viral variants. The gold standard phenotypic method for evaluating the susceptibility of HSV isolates to antiviral drugs is the plaque reduction assay. This assay determines the concentration of the drug required to inhibit viral growth by a certain percentage (e.g., IC50 or IC99). Plaque autoradiography can be used in conjunction with the plaque reduction assay to distinguish the associated phenotype (e.g., TK-wild-type, TK-negative, TK-low-producer, or TK-altered).
Genotypic characterization involves analyzing the viral genes encoding TK and DNA polymerase to identify mutations associated with resistance. Techniques such as polymerase chain reaction (PCR) and sequencing are used to detect specific mutations, including insertions, deletions, and amino acid substitutions, in the UL23 (TK) and UL30 (DNA polymerase) genes. Identifying these mutations can help in understanding the resistance mechanism and predicting cross-resistance patterns. Recombinant HSV mutants can also be generated to study the contribution of specific mutations to the drug resistance phenotype. While genotypic methods are becoming increasingly useful, phenotypic testing remains crucial for confirming the clinical significance of identified mutations.
Adverse Event Profile and Safety Considerations
Common Adverse Events
The most frequently reported adverse events associated with famciclovir treatment are generally mild to moderate in intensity. Common adverse events reported in clinical trials and post-marketing surveillance include headache, nausea, and diarrhea. drugs.comwebmd.compatsnap.comnih.gov Other commonly reported effects may include fatigue, vomiting, and abdominal pain. drugs.compatsnap.comdrugs.com Some patients may also experience dizziness or flatulence. drugs.compatsnap.com
Here is a summary of common adverse events:
| Adverse Event | Incidence |
| Headache | Common |
| Nausea | Common |
| Diarrhea | Common |
| Fatigue | Common |
| Vomiting | Common |
| Abdominal Pain | Common |
| Dizziness | Less Common |
| Flatulence | Less Common |
Note: Incidence categories (Common, Less Common) are based on general descriptions in the provided sources and may vary depending on the specific study and patient population.
Rare but Serious Adverse Events
While this compound is generally considered safe, rare but serious adverse events can occur. These require immediate medical attention. Serious adverse effects reported include severe allergic reactions, such as hives, difficulty breathing, and swelling of the face, lips, tongue, or throat. patsnap.comrxlist.com Severe skin reactions, although extremely rare, can also occur, including Stevens-Johnson syndrome and toxic epidermal necrolysis. medicinenet.compatsnap.com Confusion, particularly in older adults, has also been reported as a serious side effect. patsnap.comrxlist.comgoodrx.com Other rare but serious events mentioned include liver problems, kidney problems, and low blood cell counts (thrombocytopenia, neutropenia). medicinenet.comgoodrx.com
Here is a summary of rare but serious adverse events:
| Adverse Event | Severity |
| Severe Allergic Reactions | Serious |
| Severe Skin Reactions | Serious |
| Confusion | Serious |
| Liver Problems | Serious |
| Kidney Problems | Serious |
| Low Blood Cell Counts | Serious |
Hepatotoxicity
This compound has been associated with a low rate of serum aminotransferase elevations during oral therapy. nih.gov In pooled analyses, a small percentage of patients receiving this compound experienced elevated alanine (B10760859) aminotransferase (ALT) levels above twice the normal limit, which were generally transient and asymptomatic, resolving even without dose modification. nih.gov While cases of cholestatic jaundice have been reported post-approval, clinically apparent liver disease due to this compound appears to be rare. nih.gov There is no evidence suggesting the need to alter the dose in patients with well-compensated hepatic impairment. nih.govmedsafe.govt.nz
Renal Impairment and Dosage Adjustments
This compound is primarily excreted by the kidneys. nih.gov As renal function declines, the clearance of penciclovir (B1679225), the active metabolite, decreases linearly. nih.gov Therefore, dosage adjustment is necessary in patients with impaired renal function to prevent the accumulation of penciclovir. nih.govhres.ca Acute renal failure has been reported in patients with underlying renal disease who received higher than recommended doses for their level of renal function. medicinenet.comnih.gov Dosage recommendations are typically based on creatinine (B1669602) clearance. medsafe.govt.nzmedscape.com Patients with moderate to severe renal impairment should increase the time between doses. nih.gov
Drug-Drug Interactions
This compound does not interact with many medications. goodrx.com However, certain drugs can affect this compound or be affected by it. Probenecid can increase the levels of penciclovir by competing for renal tubular clearance, potentially leading to increased plasma concentrations of the active metabolite. medicinenet.commedscape.com Raloxifene may decrease this compound levels. medscape.com Caution is advised when coadministering this compound with drugs that are significantly eliminated by active renal tubular secretion. medscape.com this compound can decrease the effectiveness of live varicella and zoster vaccines, and it is recommended to avoid this compound use shortly before and after receiving these vaccines. rxlist.commedscape.com this compound may also reduce the effectiveness of talimogene laherparepvec and cladribine. goodrx.com
Here is a summary of notable drug interactions:
| Interacting Drug | Effect on this compound/Penciclovir Levels | Potential Outcome |
| Probenecid | Increased penciclovir levels | Increased toxicity risk |
| Raloxifene | Decreased this compound levels | Potential reduced efficacy |
| Varicella virus vaccine live | Decreased vaccine effectiveness | Reduced immunization |
| Zoster vaccine live | Decreased vaccine effectiveness | Reduced immunization |
| Talimogene laherparepvec | Decreased effectiveness | Reduced therapeutic effect |
| Cladribine | Decreased effectiveness | Reduced therapeutic effect |
Long-Term Safety Data and Surveillance
This compound has been studied for long-term suppressive therapy, particularly for recurrent genital herpes. drugs.com Safety data from clinical studies indicate that this compound is generally well-tolerated during both short-term and long-term exposure, with a safety profile comparable to placebo in many instances. asm.org While most efficacy and safety data come from clinical trials, post-marketing surveillance through systems like the FDA Adverse Event Reporting System (FAERS) helps identify potential new or rare adverse events not observed in trials. d-nb.inforesearchgate.net Long-term use has been associated with rare instances of low blood cell counts. goodrx.com Continued monitoring is important to ensure the safe use of this compound in clinical practice. nih.govresearchgate.net
Future Directions in Famciclovir Research
Novel Formulations and Delivery Systems
Research is ongoing to develop novel formulations and delivery systems for famciclovir to potentially improve its pharmacokinetic profile, enhance targeted delivery, and minimize limitations associated with current oral administration, such as variable absorption and gastrointestinal side effects. tandfonline.comresearchgate.netturkjps.orgnih.gov
One area of investigation involves the development of this compound-loaded microsphere capsules. This approach aims to address issues like poor aqueous solubility and bioavailability, potentially offering sustained and controlled drug release, which could lead to reduced dosing frequency and improved patient adherence. researchgate.netafricanjournalofbiomedicalresearch.com Studies have explored the fabrication of such microspheres using materials like sodium alginate and calcium chloride, demonstrating promising characteristics such as high encapsulation efficiency and controlled release kinetics in in vitro studies. researchgate.netafricanjournalofbiomedicalresearch.com
Another avenue is the exploration of transdermal delivery systems for this compound, particularly using nanocarriers like transferosomes. turkjps.orgnih.gov Given that this compound has poor oral bioavailability and can cause side effects when taken orally, a transdermal route could offer benefits by localizing the drug at the site of infection and potentially improving penetrability and therapeutic effects. turkjps.orgnih.gov Research has focused on developing transferosome-loaded gelling systems, with studies evaluating vesicle size, entrapment efficiency, and ex vivo drug release, indicating the potential for enhanced local and systemic action for herpes treatment. turkjps.orgnih.gov
Furthermore, novel eye drop formulations are being investigated for the treatment of ocular herpes zoster infections. tandfonline.com Since direct ocular treatments for this condition are limited, developing this compound eye drops could offer a new therapeutic option. tandfonline.com Studies have explored formulations containing polymers to address challenges like brief precorneal retention time and low availability associated with conventional eye drops, with ex vivo permeation studies demonstrating the ability of this compound to diffuse through corneal and scleral tissues. tandfonline.com
Gastroretentive floating drug delivery systems are also being explored to prolong the gastric residence time of this compound, aiming to enhance its oral bioavailability and reduce administration frequency, especially given its relatively short half-life. ijarmps.orgwisdomlib.org Research in this area involves formulating floating tablets using polymers like Hydroxypropylmethylcellulose (HPMC) and evaluating their floating properties and drug release rates. wisdomlib.org
Combination Therapies and Synergistic Effects
Research is exploring the potential benefits of combining this compound with other therapeutic agents to achieve synergistic antiviral effects or address specific disease complexities.
One notable area of investigation is the use of this compound in combination with celecoxib (B62257) for the treatment of fibromyalgia. dovepress.comacrabstracts.org This combination therapy, sometimes referred to as IMC-1, is hypothesized to be effective against potential recurrent reactivations of latent herpes viruses, which have been implicated in the development of fibromyalgia. dovepress.com Clinical trials have shown that this combination can lead to a significant decrease in fibromyalgia-related pain and improved patient-reported functioning and fatigue compared to placebo. dovepress.comacrabstracts.org
Studies have also investigated the combination of this compound with topical corticosteroids for the treatment of herpes labialis. oup.com Research suggests that such a combination may be safe and beneficial for the episodic treatment of cold sores, with a trend towards more aborted lesions and a significant reduction in maximum lesion size and the number of patients experiencing lesion pain observed in some studies. oup.com
In the context of hepatitis B virus (HBV) infection, in vitro studies have indicated that lamivudine (B182088) and penciclovir (B1679225), the active metabolite of this compound, can act synergistically to inhibit HBV replication. nih.gov Clinical studies have explored combination therapy using lamivudine and this compound in chronic hepatitis B patients, with some findings suggesting superiority over lamivudine monotherapy in inhibiting HBV replication. nih.gov
Combination therapy involving this compound and prednisolone (B192156) has also been investigated for the treatment of acute Bell's palsy. researchgate.net Some studies suggest that this combination may be more effective than prednisolone alone in improving recovery rates of facial weakness. researchgate.net
Research into Expanded Therapeutic Indications
Beyond its established uses for herpesvirus infections, research is exploring the potential of this compound for treating other conditions.
One significant area of investigation is the use of this compound for chronic hepatitis B virus (HBV) infection and HBV reinfections after liver transplant. researchgate.netnih.gov Although this compound is primarily known for its activity against herpesviruses, studies have shown that it also has activity against HBV. researchgate.netnih.govmedicaljournals.se Pilot studies and case reports have indicated that this compound, alone or in combination with other agents, can decrease HBV-DNA levels and is tolerated with long-term treatment, suggesting promise in this area. researchgate.netnih.gov
As mentioned in the combination therapies section, the potential role of this compound in treating fibromyalgia, possibly by targeting herpesvirus reactivation, is also an area of ongoing research into expanded indications. dovepress.comacrabstracts.org
This compound's use in preventing herpes zoster reactivation in specific patient populations, such as those undergoing treatment with bortezomib (B1684674) for multiple myeloma, is also being explored to establish optimal prophylaxis strategies. frontiersin.org
Addressing Drug Resistance Challenges
The emergence of antiviral resistance is a concern with long-term or widespread use of antiviral medications. Research into this compound resistance focuses on understanding the mechanisms and developing strategies to overcome it.
Mechanisms of resistance to this compound are identical to those for its active metabolite, penciclovir. oup.com Resistance in HSV isolates can arise from mutations in either the viral thymidine (B127349) kinase (TK) gene or the viral DNA polymerase gene. asm.orgoup.comasm.org The most common mechanism of resistance to acyclovir (B1169) and penciclovir among HSV strains is a deficiency in the production of the TK enzyme. nih.govasm.orge-lactancia.org Mutations in the viral DNA polymerase gene can also confer resistance. oup.com
While clinically evident drug resistance to acyclovir and penciclovir remains largely confined to immunocompromised patients, understanding the genetic basis of resistance is crucial. nih.govasm.org Research involves characterizing resistant isolates and analyzing mutations in the TK and DNA polymerase genes. asm.org
Strategies to address resistance include the development of new antiviral compounds with different mechanisms of action. asm.org Additionally, exploring combination therapies, as discussed earlier, could potentially help manage or prevent the emergence of resistant strains. Research also investigates the prevalence of naturally occurring resistant variants in different populations. elsevier.es
Pharmacogenomics and Personalized Medicine Approaches
Pharmacogenomics, the study of how genetic variations influence drug response, holds potential for optimizing this compound therapy. While specific detailed research findings on famciclovics pharmacogenomics were not prominently found in the search results, this is a growing field in antiviral therapy. Personalized medicine approaches could involve identifying genetic markers that predict a patient's response to this compound, their risk of adverse events, or their likelihood of developing resistance. This could lead to tailored dosing regimens or alternative treatment choices based on an individual's genetic makeup, potentially improving efficacy and safety. Future research may focus on identifying relevant genetic polymorphisms that impact the absorption, metabolism (particularly the conversion of this compound to penciclovir, which involves enzymes like aldehyde oxidase e-lactancia.org), distribution, or excretion of this compound and its active metabolite, as well as variations in viral enzymes that affect susceptibility.
Real-World Effectiveness Studies and Post-Marketing Surveillance
Real-world effectiveness studies and post-marketing surveillance play a crucial role in evaluating the performance of this compound in broader patient populations and in routine clinical practice, outside the controlled environment of clinical trials. medicaljournals.senih.govresearchgate.net
These studies provide valuable information on the drug's effectiveness in diverse patient groups, including those with comorbidities or who may not have met the strict inclusion criteria of clinical trials. medicaljournals.se They also help to identify potential risk factors influencing clinical outcomes in everyday use. medicaljournals.se
Post-marketing surveillance specifically focuses on gathering information about the safety and efficacy of a drug after it has been approved and is on the market. medicaljournals.senih.gov This includes monitoring for adverse events not detected in clinical trials due to their rarity or occurrence in specific patient populations. researchgate.net Large databases, such as the FDA Adverse Event Reporting System (FAERS), are utilized for this purpose, allowing for the identification of potential safety signals associated with this compound. researchgate.net
Studies have utilized post-marketing surveillance data to evaluate this compound therapy in routine use for conditions like acute herpes zoster, collecting epidemiological data and assessing clinical outcomes in a large number of patients. medicaljournals.senih.gov These studies can support findings from controlled trials regarding the drug's effectiveness in alleviating symptoms and reducing the incidence of complications like post-herpetic neuralgia. medicaljournals.se
常见问题
Q. What pharmacokinetic parameters are critical for evaluating famciclovir efficacy in preclinical models, and how are they determined experimentally?
Key parameters include Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life). These are typically calculated using noncompartmental analysis of plasma concentration-time data after oral or IV administration. For example, in feline studies, blood samples are collected at intervals (e.g., 0.25–24 hours post-dose), centrifuged, and analyzed via liquid chromatography–mass spectrometry (LC-MS) with a lower limit of quantification (LLOQ) of 25 ng/mL . Linear trapezoidal integration is used for AUC calculation, while terminal slope analysis determines t1/2 .
Q. What in vitro methodologies are used to assess this compound cytotoxicity and antiviral activity?
Cytotoxicity is evaluated using cell viability assays (e.g., MTT) and morphological analysis in cultured cells (e.g., CRFK feline kidney cells). This compound and its metabolites (BRL 42359, penciclovir) are tested at concentrations up to 10× the IC50. For antiviral efficacy, plaque reduction assays or quantitative PCR measure viral load inhibition. Notably, this compound’s safety margin is high in cats, with no cytotoxicity observed even at supratherapeutic doses .
Advanced Research Questions
Q. How do nonlinear pharmacokinetics of this compound in feline models impact experimental design and dose optimization?
Nonlinear kinetics arise from saturation of hepatic aldehyde oxidase, which converts BRL 42359 (an intermediate metabolite) to penciclovir. This leads to dose-dependent disparities: a 6× dose increase (15→90 mg/kg) only triples penciclovir Cmax in cats. Researchers must use compartmental mammillary models and nonlinear regression to fit concentration-time data, with adjustments for molecular weight differences (e.g., ×1.268 for this compound-to-penciclovir conversion) . Dose-ranging studies should include both 40 mg/kg and 90 mg/kg to assess bioavailability and saturation thresholds .
Q. What methodological challenges exist in reconciling clinical efficacy data with pharmacokinetic/pharmacodynamic (PK/PD) discordance in this compound studies?
Despite lower-than-target penciclovir plasma concentrations (e.g., 2 µg/mL vs. 3.5 µg/mL target), clinical improvement is observed in feline herpesvirus-1 (FHV-1) trials. This discrepancy necessitates tear fluid analysis to correlate local penciclovir concentrations with ocular symptoms. Researchers must also account for formulation variability (e.g., compounded vs. FDA-approved tablets) and use masked, placebo-controlled designs to isolate dose effects .
Q. How can researchers validate compounded this compound formulations for experimental use, and what analytical techniques are recommended?
Compounded formulations are assessed via high-performance liquid chromatography (HPLC) or LC-MS to verify drug content and stability. For example, a study analyzing 20+ U.S. compounding pharmacies found significant variability in active ingredient concentration. Researchers should include accelerated stability testing (e.g., 40°C/75% RH for 6 months) and cross-validate results with reference standards .
Methodological Considerations
- Dose-Response Contradictions : When higher doses (90 mg/kg) yield better clinical outcomes despite suboptimal PK parameters, use ordered logistic regression to control for covariates like age, disease severity, and concurrent therapies .
- Species-Specific Metabolism : In cats, prioritize tear fluid and plasma dual sampling due to penciclovir’s localized antiviral action in ocular tissues .
- Ethical Compliance : Adhere to IACUC protocols for repeated blood sampling in feline studies, replacing blood volume with lactated Ringer’s solution to prevent hypovolemia .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
